ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate
Description
Ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate is a highly complex polycyclic molecule featuring a pentacyclic scaffold with fused aromatic and heterocyclic rings. Key structural attributes include:
- Pentacyclic framework: Comprising 11- and 8-membered rings fused with smaller heterocycles.
- Functional groups: An ethyl carboxylate ester at position 12 and two ketone groups at positions 14 and 21.
- Heteroatoms: A single nitrogen atom (2-aza) within the ring system.
Properties
IUPAC Name |
ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4/c1-2-28-23(27)18-17-12-11-13-7-3-6-10-16(13)24(17)20-19(18)21(25)14-8-4-5-9-15(14)22(20)26/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBROEWRLRWGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=CC=CC=C3N2C4=C1C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Ethyl 8,13-Dioxa-21-azapentacyclo[18.5.1.0²,⁷.0¹⁴,¹⁹.0²¹,²⁵]hexacosa-2(7),3,5,14,16,18-hexaene-26-carboxylate
- Core structure : A pentacyclic system with 18-, 5-, and 1-membered rings.
- Functional groups : Ethyl carboxylate (position 26), two ether oxygens (8,13-dioxa), and one nitrogen (21-aza).
- Key differences : Larger ring system (hexacosa- vs. henicosa-) and replacement of ketones with ether groups.
- Crystallography : Data collection via Oxford Diffraction Xcalibur diffractometer; refinement using SHELX .
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
- Core structure: Smaller pentacyclic framework (nonadeca-) with a rigid ethanoanthracene-dicarboximide backbone.
- Functional groups : Two ketones (16,18-dione), hydroxy group (17-hydroxy), and methyl substituents.
- Crystallography: Monoclinic space group P21/n, a = 13.904 Å, b = 8.104 Å; O—H⋯O hydrogen bonds form 1D chains .
16,17-Dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(21),2,4(8),9,15,17,19-heptaene
- Core structure : Nearly identical pentacyclic framework to the target compound but with methoxy substituents.
- Functional groups : Methoxy groups (positions 16,17) and ether oxygens (5,7-dioxa).
- Key differences : Absence of ketones; methoxy groups introduce steric and electronic variations .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Ring System Size | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Ethyl 14,21-dioxo-2-azapentacyclo[...]henicosa-...-carboxylate (Target) | C₂₂H₁₇NO₅ | Ethyl carboxylate, 2 ketones | Henicosa- (21) | ~375.38 (estimated) |
| Ethyl 8,13-dioxa-21-azapentacyclo[...]hexacosa-...-carboxylate | C₂₇H₂₇NO₅ | Ethyl carboxylate, 2 ethers | Hexacosa- (26) | ~445.51 (estimated) |
| 17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]nonadeca-...-dione | C₂₀H₁₇NO₃ | Hydroxy, 2 ketones, 2 methyl | Nonadeca- (19) | 319.35 |
| 16,17-Dimethoxy-5,7-dioxa-13-azapentacyclo[...]henicosa-...-heptaene | C₂₂H₂₀N₂O₅ | 2 Methoxy, 2 ethers | Henicosa- (21) | ~392.41 (estimated) |
Table 2: Crystallographic Data (Selected Compounds)
Key Findings
Ring Size and Flexibility: The target compound’s henicosa- framework (21-membered system) offers intermediate rigidity compared to hexacosa- (26-membered, more flexible) and nonadeca- (19-membered, highly rigid) systems .
ethers/methoxy groups in analogues . Ethyl carboxylate vs. methyl or hydroxy substituents alters solubility and steric interactions.
Crystallographic Trends: Smaller pentacyclic systems (e.g., nonadeca-) favor dense hydrogen-bonded networks, whereas larger systems (e.g., hexacosa-) may exhibit less directional packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
